molecular formula C12H16N2O3 B11824238 1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester

1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester

Cat. No.: B11824238
M. Wt: 236.27 g/mol
InChI Key: XVOKTOIMZJEYNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester typically involves the reaction of tert-butyl carbamate with 4-hydroxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a base or acid . The reaction mixture is stirred at room temperature until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylethyl N-[(3,4-Dihydroxyphenyl)methyl]carbamic Acid Ester
  • 1,1-Dimethylethyl N-[(4-Methoxyphenyl)iminomethyl]carbamic Acid Ester
  • 1,1-Dimethylethyl N-[(4-Chlorophenyl)iminomethyl]carbamic Acid Ester

Uniqueness

1,1-Dimethylethyl N-[(4-Hydroxyphenyl)iminomethyl]carbamic Acid Ester is unique due to its specific hydroxyl group at the para position of the phenyl ring, which imparts distinct chemical and biological properties. This hydroxyl group allows for unique interactions with enzymes and receptors, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxyphenyl)iminomethyl]carbamate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-8-13-9-4-6-10(15)7-5-9/h4-8,15H,1-3H3,(H,13,14,16)

InChI Key

XVOKTOIMZJEYNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC=NC1=CC=C(C=C1)O

Origin of Product

United States

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